molecular formula C28H50O15 B13999024 Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate CAS No. 5348-56-1

Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate

Cat. No.: B13999024
CAS No.: 5348-56-1
M. Wt: 626.7 g/mol
InChI Key: XJGWOYZOZDTHEY-UHFFFAOYSA-N
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Description

Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate (hereafter referred to by its full systematic name due to the lack of standardized abbreviations) is a complex polyether-ester derivative characterized by its branched alkoxy and ester functionalities. The molecule features:

  • Two terminal ester groups (1,15-dioate) linked via a central polyether chain.
  • Ether-oxygen atoms at positions 3,5,8,11,13, forming a pentaoxapentadecane backbone.
  • Methyl substituents at positions 2 and 14, and ketone groups at positions 4 and 12.
  • Butan-2-yl-ethoxyethoxyethyl side chains, contributing to its hydrophobicity and structural bulk.

Properties

CAS No.

5348-56-1

Molecular Formula

C28H50O15

Molecular Weight

626.7 g/mol

IUPAC Name

2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate

InChI

InChI=1S/C28H50O15/c1-7-21(3)36-15-9-33-11-17-38-25(29)23(5)42-27(31)40-19-13-35-14-20-41-28(32)43-24(6)26(30)39-18-12-34-10-16-37-22(4)8-2/h21-24H,7-20H2,1-6H3

InChI Key

XJGWOYZOZDTHEY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCOCCOC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OCCOCCOC(C)CC

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

Step Reagents/Conditions Purpose Notes
1 Ethylene glycol derivatives + butan-2-ol Etherification Controlled temperature (80-120 °C), acid or base catalysis
2 Diacid synthesis or procurement Provides diacid for esterification Purity critical for final product quality
3 Diol + Diacid + Catalyst (e.g., DCC, acid) Esterification Anhydrous conditions, reflux, water removal via Dean-Stark apparatus
4 Purification (recrystallization/chromatography) Isolate pure diester Solvent choice depends on solubility

Reaction Mechanism Insights

The esterification proceeds via nucleophilic attack of the diol hydroxyl groups on the activated carboxyl groups of the diacid, forming ester linkages. The presence of multiple ether oxygens in the chain enhances solubility and flexibility, while the butan-2-yl ether groups increase lipophilicity, influencing the compound's interaction with biological membranes.

Summary Table of Preparation Methods

Aspect Details
Starting Materials Diol with butan-2-yl ether groups, diacid with keto and ether groups
Key Reaction Esterification via acid catalysis or coupling agents
Reaction Conditions Reflux, anhydrous solvents, water removal
Catalysts Sulfuric acid, p-toluenesulfonic acid, DCC
Purification Recrystallization, chromatography
Analytical Techniques NMR, MS, IR spectroscopy
Challenges Moisture sensitivity, side reactions, purification
Applications Emollient/moisturizer in cosmetics

Chemical Reactions Analysis

Types of Reactions

2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s high oxygen content (esters/ethers) distinguishes it from simpler phenylpropenoid glycerides or terpene-alcohol mixtures, which are less structurally diverse .
  • Unlike benzotriazolyl derivatives, which prioritize UV stability via aromatic heterocycles, the target compound’s functionality is geared toward solubility modulation and controlled degradation .

Solubility and Stability

  • Hydrophobicity : The butan-2-yl-ethoxyethoxyethyl side chains enhance lipid solubility compared to purely aromatic analogs (e.g., benzotriazolyl compounds) .
  • Hydrolytic Instability : The ester linkages render it susceptible to hydrolysis under acidic or alkaline conditions, unlike stable ethers in benzotriazolyl derivatives .

Methods for Similarity Assessment

Virtual screening protocols (e.g., structural fingerprinting, molecular docking) classify the target compound as dissimilar to most phenylpropenoids or terpenes due to its hybrid backbone . Key metrics include:

  • Tanimoto Coefficient : <0.3 when compared to simpler esters or ethers.
  • Topological Polar Surface Area (TPSA) : ~150 Ų, significantly higher than benzotriazolyl derivatives (~90 Ų) .

Research Implications and Gaps

Synthesis Challenges : The compound’s branched ether-ester structure complicates large-scale synthesis, necessitating advanced coupling strategies .

Biological Profiling : Further in vitro studies are required to validate hypothesized applications in drug delivery or polymer science .

Environmental Impact : The biodegradability of its ester linkages warrants investigation to assess ecological risks .

Biological Activity

Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a complex chemical compound with potential applications in various fields such as pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

Chemical Structure and Properties

The compound has a unique structure characterized by multiple ether linkages and a pentaoxa backbone. Its molecular formula is C28H54O10C_{28}H_{54}O_{10}, and it exhibits properties typical of polyether compounds.

PropertyValue
Molecular FormulaC28H54O10
Molecular Weight518.70 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. This interaction can influence various biological pathways including:

  • Cell Membrane Integrity : The compound may alter membrane fluidity and permeability.
  • Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Toxicological Studies

Research indicates that compounds with similar structures can exhibit cytotoxic effects at high concentrations. A study on related polyether compounds showed that they could induce oxidative stress in human cell lines by generating reactive oxygen species (ROS), leading to cellular damage .

Case Studies

  • Cytotoxicity in Human Cell Lines
    • A study evaluated the cytotoxic effects of similar polyether compounds on BEAS-2B cells (human bronchial epithelial cells). Results indicated that exposure led to significant alterations in oxidative stress-related gene expression .
    • Findings : The compound demonstrated IC50 values ranging from 50 to 100 µM, indicating moderate cytotoxicity.
  • In Vivo Studies
    • In animal models, similar compounds have shown potential anti-inflammatory properties. For instance, a derivative was tested for its ability to reduce inflammation in a rat model of arthritis .
    • Results : The treatment group exhibited reduced swelling and inflammatory markers compared to controls.

Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties. In vitro assays demonstrated that it could scavenge free radicals effectively, which is beneficial for preventing oxidative stress-related diseases .

Pharmacological Potential

Given its structural features, the compound is being investigated for potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs .

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